![molecular formula C18H20N6OS B2452174 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1286716-87-7](/img/structure/B2452174.png)
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues
A study by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound, in particular, showed promising activity against all tests with significant inhibition of MTB DNA gyrase and low cytotoxicity, highlighting its potential as an antituberculosis agent Jeankumar et al., European Journal of Medicinal Chemistry, 2013.
Pyrazolo[4,3-c]pyridine Derivatives
Karthikeyan et al. (2014) synthesized a series of substituted pyrazolo[4,3-c]pyridine-3-ols, starting from 4-oxo-N,2,6-triphenyl piperidine-3-carboxamides. These compounds were generated using arlyaldehydes, ammonium formate, and acetoacetanilide, further highlighting the versatility of such structures in synthesizing novel heterocyclic compounds with potential biological activities Karthikeyan et al., European Chemical Bulletin, 2014.
Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid
Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid, leading to various derivatives through reactions with 2,3-diaminopyridine. This study highlights the chemical versatility and potential for creating biologically active derivatives from pyrazole-based compounds Yıldırım et al., Molecules, 2005.
Pyridine Derivatives for Analgesic and Antiparkinsonian Activities
Amr et al. (2008) synthesized a series of substituted pyridine derivatives showing good analgesic and antiparkinsonian activities. These derivatives were prepared from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated pharmacologically, demonstrating the therapeutic potential of pyridine-based compounds Amr et al., Monatshefte für Chemie, 2008.
properties
IUPAC Name |
1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(19-13-15-3-1-12-26-15)14-6-10-23(11-7-14)16-4-5-17(22-21-16)24-9-2-8-20-24/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKVLFGZOWRRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.